3-Bromophenanthrene-9,10-dione
Overview
Description
3-Bromophenanthrene-9,10-dione, also known as 3-Bromo-9,10-phenanthrenedione, is a chemical compound with the molecular formula C14H7BrO2 . It has an average mass of 287.108 Da and a monoisotopic mass of 285.962921 Da .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through a Suzuki–Miyaura cross-coupling reaction . This involves the use of palladium-mediated cross-coupling and introducing the substituents via an arene extension .Molecular Structure Analysis
The molecular structure of this compound consists of a phenanthrene core with a bromine atom at the 3-position and two carbonyl groups at the 9 and 10 positions . The SMILES notation for this compound isC1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O
. Chemical Reactions Analysis
This compound has been used in the light-induced photocycloaddition of 9,10-phenanthrenequinone(PQ) with electron-rich alkenes (ERA), known as the PQ-ERA reaction . This reaction is characterized by high selectivity, external non-invasive control with light, and biocompatibility .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a density of 1.6±0.1 g/cm³, a boiling point of 446.8±24.0 °C at 760 mmHg, and a flash point of 162.1±9.4 °C . The compound has a molar refractivity of 66.4±0.3 cm³, a polar surface area of 34 Ų, and a molar volume of 175.3±3.0 cm³ .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Approach : 3-Bromophenanthrene-9,10-dione is synthesized through a practical and efficient process, involving anionic cyclization and sequential tribromination. This synthetic approach yields a significant 73% overall yield, highlighting its efficiency in chemical synthesis (Limanto et al., 2008).
Role in Fluorophore Synthesis : This compound plays a role in preparing blue fluorophores. Specifically, 2,3-diphenylphenanthro[9,10-b]furans, displaying intense blue fluorescence, are synthesized using phenanthrene-9,10-dione, indicating its utility in creating compounds with significant photophysical properties (Kojima et al., 2016).
Catalysis and Chemical Reactions : It serves as a catalyst in chemical reactions, particularly in transformations involving metal ion complexes and radical anion formations. This is evident in studies involving its one-electron reduction potentials and its role in electron-transfer reactivity (Yuasa et al., 2006).
Applications in Material Science
Photochromic Properties : This compound is involved in the synthesis of benzofuran–phenanthrene and benzofuran–pyrene hybrids. Its incorporation impacts the photophysical properties of these hybrids, making it valuable in the field of photochromic materials (Rao & Vijjapu, 2014).
Electrochemical Applications : In electrochemistry, this compound derivatives have been used to develop sensors for detecting copper ions and hydrogen peroxide, showcasing its potential in creating selective electrochemical sensors (Gayathri & Kumar, 2014).
Biological and Pharmaceutical Research
Antimicrobial Studies : Certain derivatives of this compound have shown promise in antimicrobial applications. Studies have synthesized and evaluated these derivatives for their effectiveness against bacteria and fungi, indicating potential biomedical applications (Sampal et al., 2018).
Biological Activity Analysis : It has been isolated from natural sources like Cannabis sativa, and its structure and biological activities have been a subject of interest, hinting at its potential applications in natural product chemistry and pharmacology (Cheng et al., 2010).
Mechanism of Action
The mechanism of action of 3-Bromophenanthrene-9,10-dione in the PQ-ERA reaction involves the excitation of the 3-thiophene PQs, which significantly increases the population of the reactive triplet state . This results in a superb photoreaction quantum yield, high second order rate constants, and notable oxygen tolerance for the PQ-ERA reaction system .
Safety and Hazards
Future Directions
The future directions of research on 3-Bromophenanthrene-9,10-dione could involve further enhancing the efficiency of the PQ-ERA reaction . This could be achieved by engineering the nature of the phenanthraquinone triplet state . The development of new strategies to boost the reactivity of the PQ triplet state could offer new prospects for fast and efficient photoclick transformations .
Properties
IUPAC Name |
3-bromophenanthrene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVPOKPVPJPQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449809 | |
Record name | 3-bromophenanthrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13292-05-2 | |
Record name | 3-bromophenanthrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromophenanthrene-9,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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